molecular formula C24H23N3O3S2 B2872277 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 1260908-13-1

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2872277
CAS No.: 1260908-13-1
M. Wt: 465.59
InChI Key: WLGLENBBFHLQQJ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused from thiophene and pyrimidine rings. At position 3 of the pyrimidine ring, a 3,4-dimethylphenyl group is attached, while position 2 bears a sulfanyl (-S-) bridge linked to an acetamide moiety. The acetamide is further substituted with a 2-ethoxyphenyl group, introducing steric bulk and electron-donating properties.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-30-20-8-6-5-7-18(20)25-21(28)14-32-24-26-19-11-12-31-22(19)23(29)27(24)17-10-9-15(2)16(3)13-17/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLENBBFHLQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Molecular Characteristics

The molecular formula of the compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S with a molecular weight of approximately 440.58 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H24N4O2S
Molecular Weight440.58 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thienyl and pyrimidinyl groups can modulate enzyme activities and receptor functions, potentially influencing pathways involved in cell proliferation and apoptosis.

  • Antitumor Activity : Research indicates that thieno[3,2-d]pyrimidines exhibit significant antitumor properties by inhibiting key enzymes involved in DNA synthesis and repair, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
  • Antimicrobial Properties : Some derivatives of thieno[3,2-d]pyrimidines have shown promising antimicrobial activity against various pathogens, suggesting that similar activities may be present in this compound .

Anticancer Screening

A study conducted by Walid Fayad et al. (2019) screened a library of compounds for anticancer properties using multicellular spheroids as a model system. The results indicated that several thieno[3,2-d]pyrimidine derivatives, including those structurally related to our compound of interest, demonstrated potent antiproliferative effects on cancer cell lines .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of thieno[3,2-d]pyrimidines has revealed that modifications in the substituents significantly affect their biological activity. For instance, the presence of specific alkyl groups or functional moieties can enhance antitumor efficacy while reducing toxicity . This suggests that the ethoxyphenyl group in our compound may play a crucial role in its biological profile.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications . Following synthesis, compounds are often evaluated for their biological activities through various assays:

  • Cell Viability Assays : These assays assess the cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition Assays : Evaluating the inhibition of key enzymes like TS and DHFR provides insights into potential therapeutic mechanisms.

Data Summary Table

Study/SourceFindings
Fayad et al. (2019) Identified anticancer properties via screening
Structure-Activity RelationshipModifications enhance efficacy and reduce toxicity
Antimicrobial ActivityPotential against various pathogens

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure R1 (Pyrimidine-3) R2 (Acetamide-N) Biological Activity Key Data Reference
Target Compound Thieno[3,2-d]pyrimidine 3,4-Dimethylphenyl 2-Ethoxyphenyl Not reported Molecular weight: ~497.6 g/mol (estimated) N/A
12ba Thieno[3,2-d]pyrimidine 4-Cyano-2,6-dimethylphenoxy Cyclohexyl (sulfamoyl) Anti-HIV IC₅₀: 33 µM (HIV inhibition)
12bb Thieno[3,2-d]pyrimidine 4-Cyano-2,6-dimethylphenoxy Cyclohexyl (sulfonamide) Anti-HIV IC₅₀: 33 µM (HIV inhibition)
Thieno[2,3-d]pyrimidine Phenyl 4-Nitrophenyl Not reported Molecular weight: 435.5 g/mol; Melting point: N/A
Dihydropyrimidine Methyl 2,3-Dichlorophenyl Not reported ¹H-NMR: δ 12.50 (NH), 10.10 (NHCO); Melting point: 230°C
Thieno[2,3-d]pyrimidine Ethyl, 5,6-dimethyl 4-Isopropylphenyl Not reported Molecular weight: 481.6 g/mol; Synonyms: 618427-84-2

Key Observations:

  • Anti-HIV Activity: Compounds 12ba and 12bb () share the thieno[3,2-d]pyrimidine core but incorporate sulfonamide/sulfamoyl and cyclohexyl groups, demonstrating direct anti-HIV activity. The target compound lacks these substituents, and its activity remains untested .
  • Electron Effects : The 2-ethoxyphenyl group (target) is electron-donating, whereas the 4-nitrophenyl group () is electron-withdrawing, which may alter solubility and target binding .
  • Steric Considerations : Bulkier substituents like 4-isopropylphenyl () or 2-ethylphenyl () may hinder membrane permeability compared to the target’s 2-ethoxyphenyl group .

Physicochemical Properties

Table 3: Spectroscopic and Analytical Data

Compound IR (C=O, C≡N) ¹H-NMR Highlights Melting Point Reference
Target Compound Not reported Not reported Not reported N/A
13a 1664 cm⁻¹ (C=O), 2214 cm⁻¹ (C≡N) δ 2.30 (CH₃), 7.20–7.92 (ArH) 288°C
1662 cm⁻¹ (C=O) δ 12.50 (NH), 7.82 (d, J=8.2 Hz) 230°C
  • IR Trends : Strong C=O stretches (~1660 cm⁻¹) are consistent across acetamide derivatives .
  • Thermal Stability : Higher melting points (e.g., 288°C for 13a) correlate with rigid aromatic substituents .

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